molecular formula C25H21Cl2NO4 B8178818 Fmoc-3,5-dichloro-L-homophenylalanine

Fmoc-3,5-dichloro-L-homophenylalanine

Cat. No.: B8178818
M. Wt: 470.3 g/mol
InChI Key: HPBJGYDXAJROMK-QHCPKHFHSA-N
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Description

Fmoc-3,5-dichloro-L-homophenylalanine (CAS: 1260605-95-5) is a fluorinated aromatic amino acid derivative used in peptide synthesis and materials science. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and two chlorine atoms at the meta positions (3,5) of the phenylalanine side chain. This substitution pattern enhances steric bulk and electronic effects, influencing self-assembly, hydrogel formation, and mechanical stability . The compound is synthesized via solvent-switch or pH-switch methods, similar to other Fmoc-modified phenylalanine derivatives, and is valued for applications in tissue engineering and drug delivery due to its robust physicochemical properties .

Properties

IUPAC Name

(2S)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBJGYDXAJROMK-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,5-dichloro-L-homophenylalanine typically involves the protection of the amino group of 3,5-dichloro-L-homophenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3,5-dichloro-L-homophenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-3,5-dichloro-L-homophenylalanine is widely used in the synthesis of peptides and peptidomimetics.

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development and production .

Mechanism of Action

The mechanism of action of Fmoc-3,5-dichloro-L-homophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or biological activity .

Comparison with Similar Compounds

Structural and Substitution Patterns

The table below highlights key structural differences among Fmoc-3,5-dichloro-L-homophenylalanine and related halogenated phenylalanine derivatives:

Compound Name Substituent Positions Halogen Type Molecular Weight (g/mol) Key Structural Features
This compound 3,5 Cl 470.34 Meta-Cl; extended hydrophobic packing
Fmoc-3,5-difluoro-L-phenylalanine 3,5 F 437.44 Meta-F; lower steric hindrance
Fmoc-3,4-difluoro-L-phenylalanine 3,4 F 437.44 Adjacent F; higher electron repulsion
Fmoc-2,5-dichloro-L-homophenylalanine 2,5 Cl 470.34 Ortho/meta-Cl; altered π-π stacking

Notes:

  • Meta vs. Ortho/Meta Substitution : The 3,5-dichloro configuration promotes symmetric molecular packing, enhancing fibril alignment and mechanical rigidity compared to 2,5-dichloro derivatives, where steric clashes may disrupt ordered assemblies .

Physical and Mechanical Properties

Data from studies on fluorinated analogs provide insights into the expected behavior of this compound:

Property This compound (Inferred) Fmoc-3,5-difluoro-L-phenylalanine Fmoc-3,4-difluoro-L-phenylalanine Fmoc-Phe (Unmodified)
Density (g/mL) ~1.1–1.3 (estimated) 1.0 0.93–0.94 0.93–0.94
Storage Modulus (G′, Pa) >50,000 (estimated) 50,000 4,800 1,600
Swelling Ratio (Ws/Wd) <200 (estimated) 262 262 525
Fibril Diameter (nm) 20–30 (estimated) 30 45 175

Key Observations :

  • Mechanical Rigidity : The 3,5-dichloro derivative is expected to exceed the storage modulus (G′) of its fluorinated analog (50,000 Pa) due to stronger halogen-mediated interactions, making it suitable for load-bearing biomedical scaffolds .
  • Low Swelling : Chlorine’s hydrophobic nature likely reduces water absorption compared to fluorine, preserving structural integrity in aqueous environments .
  • Fibril Morphology: Aligned nanofibrils (20–30 nm diameter) similar to Fmoc-3,5F-Phe are anticipated, enabling high-density packing and enhanced mechanical performance .

Self-Assembly and Phase Behavior

Comparative studies on fluorinated analogs reveal critical differences:

  • Kinetics: Fmoc-3,5-difluoro-Phe forms stable nanofibrils within minutes via solvent-switch methods, while Fmoc-3,4F-Phe exhibits slower kinetics due to adjacent fluorine-induced repulsion . The dichloro variant is expected to assemble rapidly, driven by favorable Cl-Cl interactions .
  • Phase Transitions : All derivatives undergo irreversible phase transitions from metastable spherical aggregates to fibrillar networks. The dichloro compound’s transition is likely more abrupt, favoring thermodynamically stable fibrils .

Biological Activity

Fmoc-3,5-dichloro-L-homophenylalanine (Fmoc-DCl-HomPhe) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development due to its unique structural properties. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS) for protecting the amino group during coupling reactions. The presence of chlorine atoms at the 3 and 5 positions on the aromatic ring enhances its biological activity by influencing its reactivity and interaction dynamics with various biological molecules.

  • Chemical Formula : C25H21Cl2NO4
  • Molecular Weight : Approximately 470.35 g/mol
  • Structure : The chlorination pattern contributes to distinct electronic effects that affect binding affinity and biological activity.

Biological Activity

Fmoc-DCl-HomPhe has been studied for its interactions with various biological targets, particularly in the context of cyclin-dependent kinase (CDK) inhibitors. The compound's structural modifications allow it to serve as a potent inhibitor in several biochemical pathways.

Interaction Studies

  • Binding Affinity : Research indicates that 3,5-dichloro analogs demonstrate higher binding potency to CDK2/cyclin A2 compared to their mono-chloro counterparts. For example, the 3,5-dichloro derivatives have been shown to possess IC50 values significantly lower than those of 4-chloro analogs, suggesting enhanced efficacy in inhibiting CDK activity .
  • Structure-Activity Relationship (SAR) : The positioning of chlorine atoms is critical for the biological activity of these compounds. Studies have shown that the 3-chloro substitution leads to increased binding affinity due to favorable interactions within the protein's hydrophobic pocket .

Table 1: Comparative Binding Potencies of Chlorinated Phenylalanine Derivatives

Compound NameIC50 (μM) CDK2/cyclin A2IC50 (μM) CDK4/cyclin D1
This compound412
Fmoc-4-chloro-L-homophenylalanine11.516.1
Fmoc-3-chloro-L-homophenylalanine21.833.7

The data indicates that this compound exhibits superior inhibition of CDK2 compared to other derivatives, highlighting its potential as a lead compound in drug design targeting cell cycle regulation.

Applications in Drug Development

The unique properties of Fmoc-DCl-HomPhe make it an attractive candidate for further exploration in drug development:

  • Peptide Synthesis : Its role as a building block in SPPS allows for the creation of peptides with tailored biological activities.
  • Inhibitor Design : The compound's ability to modulate protein-protein interactions positions it as a valuable tool in developing inhibitors for various therapeutic targets, particularly those involved in cancer and cell cycle regulation .

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